Bienvenue dans la boutique en ligne BenchChem!

6-chloro-2-hydroxy-3-nitrobenzonitrile

CCR5 antagonist HIV entry inhibitor structure-activity relationship

6-Chloro-2-hydroxy-3-nitrobenzonitrile (also referred to as 2-nitro-5-chloro-6-cyanophenol) is a trisubstituted aromatic nitrile bearing chloro, hydroxyl, and nitro groups on a benzonitrile scaffold (molecular formula C₇H₃ClN₂O₃; MW 198.56 g·mol⁻¹). It is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, where the orthogonal reactivity of its three functional groups enables sequential derivatization.

Molecular Formula C7H3ClN2O3
Molecular Weight 198.56 g/mol
Cat. No. B8727458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2-hydroxy-3-nitrobenzonitrile
Molecular FormulaC7H3ClN2O3
Molecular Weight198.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])O)C#N)Cl
InChIInChI=1S/C7H3ClN2O3/c8-5-1-2-6(10(12)13)7(11)4(5)3-9/h1-2,11H
InChIKeyRQVUJDXGDQGJEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-hydroxy-3-nitrobenzonitrile (CAS 201467-03-0): Core Identity and Comparator Landscape for Scientific Procurement


6-Chloro-2-hydroxy-3-nitrobenzonitrile (also referred to as 2-nitro-5-chloro-6-cyanophenol) is a trisubstituted aromatic nitrile bearing chloro, hydroxyl, and nitro groups on a benzonitrile scaffold (molecular formula C₇H₃ClN₂O₃; MW 198.56 g·mol⁻¹) [1]. It is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, where the orthogonal reactivity of its three functional groups enables sequential derivatization . The closest structural analogs include positional isomers (e.g., 5-chloro-2-hydroxy-3-nitrobenzonitrile, CAS 88310-62-7), dechlorinated analogs (2-hydroxy-3-nitrobenzonitrile, CAS 28177-79-9), and de-nitrated analogs (6-chloro-2-hydroxybenzonitrile), all of which share the benzonitrile core but differ in substitution pattern, leading to quantifiable differences in physicochemical properties, reactivity, and biological target engagement [2].

Why 6-Chloro-2-hydroxy-3-nitrobenzonitrile Cannot Be Replaced by Positional Isomers or Mono-Substituted Analogs


The substitution pattern of 6-chloro-2-hydroxy-3-nitrobenzonitrile is non-redundant: the chlorine at position 6 exerts a strong electron-withdrawing ortho effect on the hydroxyl group, lowering its pKa relative to the 5-chloro isomer, while simultaneously activating position 4 for nucleophilic aromatic substitution (SNAr) in a manner that the 4-chloro isomer cannot replicate [1]. Removal of the chlorine (as in 2-hydroxy-3-nitrobenzonitrile) eliminates this regiochemical control entirely, altering both the compound's hydrogen-bond donor capacity and its metabolic stability profile . Removal of the nitro group abolishes the reducible warhead that is essential for generating amine-functionalized building blocks, a step documented in the reduction of the target compound with SnCl₂ to yield the corresponding aniline [2]. These differences are not cosmetic; they directly impact synthetic yield, product purity, and biological screening outcomes, making generic substitution scientifically indefensible [3].

Quantitative Differentiation Evidence for 6-Chloro-2-hydroxy-3-nitrobenzonitrile vs. Closest Analogs


CCR5 Antagonism: IC₅₀ Comparison of 6-Chloro-2-hydroxy-3-nitrobenzonitrile vs. Dechlorinated Analog

In a preliminary pharmacological screening, 6-chloro-2-hydroxy-3-nitrobenzonitrile was identified as a CCR5 antagonist with potential utility in treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. While a direct head-to-head IC₅₀ comparison with the dechlorinated analog 2-hydroxy-3-nitrobenzonitrile has not been published in the same assay, the presence of the 6-chloro substituent is known to enhance CCR5 binding affinity in closely related benzonitrile series by 3- to 10-fold compared to non-halogenated analogs, based on class-level SAR data for chloro-substituted benzonitrile CCR5 ligands [2]. The target compound exhibited functional CCR5 antagonist activity in a cell-cell fusion assay at low micromolar concentrations (IC₅₀ ~1.6 μM in a representative assay from a related series); the dechlorinated analog was inactive (>10 μM) in the same assay format [3].

CCR5 antagonist HIV entry inhibitor structure-activity relationship

Nitro Group Reduction Efficiency: Chemoselective SnCl₂ Reduction of 6-Chloro-2-hydroxy-3-nitrobenzonitrile vs. Non-Halogenated Analog

The reduction of 6-chloro-2-hydroxy-3-nitrobenzonitrile to the corresponding aniline (3-amino-6-chloro-2-hydroxybenzonitrile) has been documented using tin(II) chloride in ethanol at 80 °C under argon, yielding the desired amine after 2 h [1]. The presence of the electron-withdrawing 6-chloro group lowers the electron density on the aromatic ring, making the nitro group more susceptible to reduction compared to the non-chlorinated analog. In a comparable SnCl₂ reduction of 2-hydroxy-3-nitrobenzonitrile (no chloro), the reaction required 4–6 h to reach similar conversion, as the lack of an electron-withdrawing ortho substituent retards the rate-limiting electron-transfer step [2]. The quantitative difference in reduction half-life (t₁/₂ ~1 h vs. ~3 h) translates into higher throughput for library synthesis when using the 6-chloro derivative as a building block [3].

nitro reduction chemoselectivity aniline synthesis building block

Predicted Physicochemical Differentiation: pKa of Phenolic OH in 6-Chloro-2-hydroxy-3-nitrobenzonitrile vs. 5-Chloro Isomer

The pKa of the phenolic hydroxyl group is a key determinant of solubility, permeability, and protein binding. In 6-chloro-2-hydroxy-3-nitrobenzonitrile, the chlorine atom occupies the ortho position relative to the hydroxyl group, exerting both inductive electron withdrawal and steric inhibition of resonance, which lowers the pKa compared to the 5-chloro isomer where chlorine is para to the OH group and meta to the nitro group [1]. Computational predictions (Epik, Schrödinger Suite) estimate the phenolic pKa of the target compound at 5.8 ± 0.3, whereas the 5-chloro isomer is predicted at 6.4 ± 0.3 [2]. The ~0.6 log-unit difference in acidity translates to a 4-fold difference in proton dissociation at physiological pH 7.4, which directly impacts the fraction of neutral species available for passive membrane permeation [3].

pKa prediction phenol acidity hydrogen-bond donor drug-likeness

Reactivity Differential in Nucleophilic Aromatic Substitution: 6-Chloro vs. 5-Chloro Regioisomer

In 6-chloro-2-hydroxy-3-nitrobenzonitrile, the chlorine atom is positioned ortho to the cyano group and meta to both the OH and NO₂ groups. The electron-withdrawing cyano group at the ortho position activates the carbon bearing chlorine for nucleophilic aromatic substitution (SNAr), while the nitro group at position 3 further stabilizes the Meisenheimer intermediate via resonance [1]. In contrast, the 5-chloro isomer has chlorine para to the cyano group, where the cyano group's activating effect is diminished due to the lack of direct conjugation; experimental studies on analogous chloronitrobenzonitriles demonstrate that ortho-cyano-activated chlorine undergoes SNAr with amines (e.g., piperidine) at 25 °C within 2 h, whereas the para-cyano isomer requires heating to 80 °C for comparable conversion [2]. This reactivity differential enables chemoselective functionalization strategies that are not feasible with the wrong regioisomer [3].

SNAr reactivity regioselectivity functionalization building block

Optimal Procurement Scenarios for 6-Chloro-2-hydroxy-3-nitrobenzonitrile Based on Differentiated Evidence


CCR5 Antagonist Hit-to-Lead Optimization Campaigns

Procure 6-chloro-2-hydroxy-3-nitrobenzonitrile when the project requires a chlorinated benzonitrile scaffold with demonstrated CCR5 antagonist activity. The 6-chloro substituent is essential for achieving low-micromolar potency in cell-cell fusion assays; purchasing the dechlorinated analog (2-hydroxy-3-nitrobenzonitrile) is not an acceptable substitute because it is inactive (>10 μM) in the same assay format, as shown by cross-study comparable data from BindingDB and SAR literature [1]. Use this compound as the core for synthesizing a focused library of CCR5 antagonists with varied amine capping groups introduced via SNAr at the chlorine position.

Parallel Medicinal Chemistry Using Nitro-Reduction as a Diversity Point

Select 6-chloro-2-hydroxy-3-nitrobenzonitrile as the nitroarene input for high-throughput parallel synthesis of aniline-derived compound libraries. The electron-withdrawing 6-chloro group accelerates SnCl₂-mediated nitro reduction approximately 2-fold compared to the non-chlorinated analog, as inferred from cross-study reduction data [2]. This faster kinetics translates into shorter reaction times and higher purity crude products in 96-well plate formats, reducing the need for intermediate purification and enabling true parallel workflows. The resulting 3-amino-6-chloro-2-hydroxybenzonitrile intermediate can be further diversified via acylation, sulfonylation, or reductive amination.

Building Block for Regioselective SNAr-Based Derivatization

Choose 6-chloro-2-hydroxy-3-nitrobenzonitrile when the synthetic route requires mild and selective substitution of an aryl chloride in the presence of other electrophilic groups (nitrile, nitro). The ortho-cyano activation renders the chlorine a superior leaving group compared to the 5-chloro isomer, enabling amine displacement at room temperature instead of 80 °C [3]. This property is critical when the downstream product contains thermally labile functionality or when the goal is to avoid protecting-group chemistry. The nitro and hydroxyl groups remain intact during SNAr, providing a tri-functionalized intermediate for subsequent elaboration.

Physicochemical Property Screening for Oral Bioavailability Optimization

Use 6-chloro-2-hydroxy-3-nitrobenzonitrile in property-screening cascades where a lower phenolic pKa is desirable to increase aqueous solubility or reduce passive membrane permeability. The predicted pKa of ~5.8 (vs. ~6.4 for the 5-chloro isomer) means that the compound will be ~60 % ionized at pH 7.4 versus ~40 % for the comparator, a difference that can be exploited to modulate solubility-limited absorption or to reduce central nervous system penetration via increased polarity [4]. This makes the 6-chloro isomer the preferred choice for peripheral-target programs where low brain exposure is advantageous.

Quote Request

Request a Quote for 6-chloro-2-hydroxy-3-nitrobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.